Cas no 218145-58-5 (methyl 2-aminohex-5-enoate hydrochloride)

Methyl 2-aminohex-5-enoate hydrochloride is a versatile chiral building block used in organic synthesis and pharmaceutical research. The compound features both an ester and an amine functional group, protected as its hydrochloride salt for enhanced stability. The terminal alkene moiety provides a reactive handle for further functionalization, enabling applications in cross-coupling reactions, cyclizations, and peptide modifications. Its well-defined structure and high purity make it suitable for asymmetric synthesis and the preparation of bioactive molecules. The hydrochloride form ensures improved handling and solubility in polar solvents. This compound is particularly valuable in the development of fine chemicals, agrochemicals, and drug intermediates.
methyl 2-aminohex-5-enoate hydrochloride structure
218145-58-5 structure
Product Name:methyl 2-aminohex-5-enoate hydrochloride
CAS No:218145-58-5
MF:C7H14ClNO2
MW:179.644561290741
MDL:MFCD31559207
CID:3911051
PubChem ID:132353949
Update Time:2025-05-23

methyl 2-aminohex-5-enoate hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-Hexenoic acid, 2-amino-, methyl ester, hydrochloride
    • methyl 2-aminohex-5-enoate hydrochloride
    • AT15758
    • 218145-58-5
    • EN300-1166858
    • METHYL 2-AMINOHEX-5-ENOATE HCL
    • 853-263-6
    • methyl 2-aminohex-5-enoate;hydrochloride
    • TIA14558
    • starbld0034806
    • MDL: MFCD31559207
    • Inchi: 1S/C7H13NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H
    • InChI Key: LBWJUZYGRREYQH-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C(C(CCC=C)N)=O

Computed Properties

  • Exact Mass: 179.0713064Da
  • Monoisotopic Mass: 179.0713064Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 123
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

methyl 2-aminohex-5-enoate hydrochloride Pricemore >>

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Additional information on methyl 2-aminohex-5-enoate hydrochloride

Recent Advances in the Application of Methyl 2-Aminohex-5-enoate Hydrochloride (CAS: 218145-58-5) in Chemical Biology and Pharmaceutical Research

Methyl 2-aminohex-5-enoate hydrochloride (CAS: 218145-58-5) has emerged as a versatile intermediate in chemical biology and pharmaceutical research due to its unique structural features and reactivity. This compound, characterized by an amino ester functionality and a terminal alkene group, serves as a key building block in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of enzyme inhibitors, peptide mimetics, and novel therapeutic agents targeting infectious diseases and cancer.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of methyl 2-aminohex-5-enoate hydrochloride in the synthesis of novel cysteine protease inhibitors. The researchers utilized the compound's alkene moiety for selective functionalization via cross-metathesis reactions, enabling rapid diversification of the inhibitor scaffold. The resulting compounds exhibited potent inhibitory activity against SARS-CoV-2 main protease (Mpro), with IC50 values in the low micromolar range, suggesting potential applications in antiviral drug development.

In the field of peptide chemistry, methyl 2-aminohex-5-enoate hydrochloride has been employed as a constrained amino acid surrogate. A recent Nature Communications paper (2024) described its incorporation into cyclic peptides through ring-closing metathesis (RCM), yielding conformationally restricted analogs with improved metabolic stability and target binding affinity. The study reported enhanced pharmacokinetic properties for several RCM-derived cyclic peptides targeting G protein-coupled receptors (GPCRs), highlighting the compound's value in peptide-based drug design.

Structural modifications of methyl 2-aminohex-5-enoate hydrochloride have also yielded promising results in cancer research. A 2024 ACS Chemical Biology publication detailed the development of histone deacetylase (HDAC) inhibitors derived from this scaffold. The researchers exploited the compound's amino ester group for the introduction of zinc-binding motifs, creating selective HDAC6 inhibitors with reduced off-target effects compared to current clinical agents. These inhibitors demonstrated potent anti-proliferative activity against multiple myeloma cell lines while showing minimal toxicity to normal cells.

The synthetic accessibility of methyl 2-aminohex-5-enoate hydrochloride (CAS: 218145-58-5) has been improved through recent methodological advances. A Green Chemistry report (2023) described an enantioselective biocatalytic synthesis route using engineered aminotransferases, achieving >99% ee and significantly reducing the environmental impact compared to traditional chemical synthesis. This development addresses previous challenges in obtaining optically pure material and supports more sustainable production for pharmaceutical applications.

Emerging applications in targeted drug delivery systems have further expanded the utility of this compound. Researchers have functionalized the alkene group of methyl 2-aminohex-5-enoate hydrochloride with various targeting moieties (e.g., antibodies, peptides) through bioorthogonal chemistry approaches. A 2024 Advanced Drug Delivery Systems study demonstrated successful tumor-specific delivery of cytotoxic payloads using this strategy, with marked improvements in therapeutic index observed in murine xenograft models.

In conclusion, methyl 2-aminohex-5-enoate hydrochloride (CAS: 218145-58-5) continues to demonstrate significant value across multiple areas of pharmaceutical research. Its dual functionality enables diverse chemical transformations, while recent synthetic advances have improved accessibility to enantiopure material. Ongoing studies suggest promising applications in antiviral therapy, cancer treatment, and targeted drug delivery, positioning this compound as an important tool in modern drug discovery efforts.

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